![molecular formula C13H20N2O3 B2466327 N-(2-cyclopropyl-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide CAS No. 1795084-52-4](/img/structure/B2466327.png)
N-(2-cyclopropyl-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide
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Description
N-(2-cyclopropyl-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide, also known as JNJ-42165279, is a novel compound that has garnered significant attention in the field of scientific research. This molecule has been shown to possess a variety of pharmacological properties, making it a promising candidate for the development of new drugs. In
Scientific Research Applications
Pharmacokinetics and Metabolism
The study of pharmacokinetics and metabolism in humans and animals has been an important area of research for compounds like "N-(2-cyclopropyl-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide." For instance, research on acetaminophen, a well-known analgesic, provided insights into its metabolic pathways, including the identification and quantification of its metabolites using high-resolution liquid chromatography, highlighting the importance of understanding the metabolic profiles for drug safety and efficacy (Mrochek et al., 1974).
Therapeutic Applications
Several studies have explored the therapeutic applications of compounds with similar functional groups or pharmacological activity, demonstrating the breadth of scientific research applications. For example, the beneficial effects of acetaminophen on the chemical mediators involved in the closure of patent ductus arteriosus were documented, indicating the potential for non-traditional uses of well-known medications (Cinteză et al., 2018).
Toxicology and Safety Studies
Toxicology and safety studies form a crucial part of the scientific research applications, focusing on understanding the adverse effects and safety profiles of chemical compounds. For instance, investigations into the hepatotoxic reactions after the sequential administration of flutamide and cyproterone acetate underline the significance of assessing drug safety and potential cross-toxicity in clinical settings (Manolakopoulos et al., 2004).
Biochemical and Molecular Mechanisms
Understanding the biochemical and molecular mechanisms underlying the effects of chemical compounds is pivotal. Research into the effects of paracetamol on enzyme activities such as NOS, COX, and CYP, and on oxidative stress, provides valuable insights into the complex interactions between drugs and biological systems, highlighting the importance of molecular studies in drug research (Trettin et al., 2014).
properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-8-11(9(2)18-15-8)6-12(16)14-7-13(3,17)10-4-5-10/h10,17H,4-7H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKKPNREHVQFSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC(C)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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